Hydralazine acetone hydrazone

Description

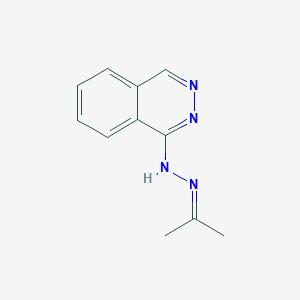

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJXINWDQGPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204704 | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56173-18-3 | |

| Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of Hydralazine Acetone Hydrazone

General Reaction Mechanisms for Hydrazone Formation

Hydrazones are a class of organic compounds synthesized through the condensation of a ketone or aldehyde with a hydrazine (B178648). d-nb.info The formation of HAH follows this fundamental pathway, where the carbonyl group of acetone (B3395972) reacts with the terminal nitrogen of hydralazine (B1673433).

The formation of a hydrazone is a type of nucleophilic addition-elimination reaction. libretexts.orglibretexts.org The general mechanism begins with the nucleophilic attack of the primary amino group of the hydrazine derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. google.comresearchgate.net This step forms an unstable carbinolamine or hemiaminal intermediate. Subsequently, the intermediate undergoes dehydration (loss of a water molecule) to form the final, stable hydrazone product, which is characterized by a carbon-nitrogen double bond (C=N-N). libretexts.orgwikipedia.org In the context of HAH, the highly reactive primary amino group of hydralazine attacks the carbonyl group of acetone. google.com

Hydralazine (a hydrazine) + Acetone (a ketone) ⇌ Hydralazine Acetone Hydrazone + Water

This reaction is generally reversible. drugbank.comnih.gov

The direct synthesis of this compound can be achieved under straightforward laboratory conditions. A documented method involves the reaction of hydralazine hydrochloride with acetone, which acts as both a reactant and the solvent. google.com The reaction proceeds for a set duration, after which the solvent is evaporated to yield the hydrazone product. google.com

One specific preparation is detailed in the following table:

| Reactant | Solvent | Reaction Time | Post-Reaction Step | Yield |

| 1-hydrazinophthalazine HCl (395 mg; 2 mmoles) | Acetone (2.5 ml) | 1 hour | Solvent evaporation and drying in vacuo | 99% of theoretical yield |

| Data sourced from U.S. Patent US6825196B2. google.com |

Condensation Reactions with Carbonyl Compounds

Advanced Synthetic Approaches

To improve the efficiency and yield of HAH synthesis, various advanced approaches focusing on reaction conditions, catalysis, and alternative starting materials can be employed.

The rate and efficiency of hydrazone formation are highly dependent on the reaction environment. Optimizing parameters such as pH, temperature, and the solvent system is crucial for maximizing yield.

pH: Hydrazone formation reactions are typically catalyzed by a small amount of acid. google.com The reaction rate is optimal in a slightly acidic medium, generally buffered to a pH of about 4 to 5. google.com At a high pH, the concentration of the protonated (and thus more reactive) carbonyl reactant is very low. Conversely, at a very low pH, the hydrazine's amino group becomes protonated, forming its non-nucleophilic conjugate acid, which inhibits the initial attack on the carbonyl carbon. google.com

Temperature and Solvent: The condensation can be performed in various solvents, including alcohols like methanol (B129727) or ethanol, often under reflux conditions to increase the reaction rate. d-nb.infoacs.org In some cases, as with the direct synthesis of HAH, the ketone reactant (acetone) can serve as the solvent at ambient temperature. google.com Kinetic studies of HAH have been conducted at physiological temperature (37°C) to understand its stability and formation. nih.gov

The following table summarizes various conditions used in hydrazone synthesis:

Table 1: Reaction Parameters for Hydrazone Synthesis| Reactants | Solvent | Catalyst/Additive | Temperature |

|---|---|---|---|

| Hydralazine Hydrochloride, Ketosteroid | Methanol | Potassium Acetate (B1210297) | Reflux |

| 2-(6′-chloroazin-2′-yl) oxy-aceto-hydrazide, Aromatic Aldehydes | Dry Ethanol | None specified | Reflux |

| Hydralazine Hydrochloride | Acetone | None (self-reacting) | Not specified (ambient implied) |

| Acetone Azine, Anhydrous Hydrazine | None (neat) | None specified | 100°C |

Data compiled from multiple sources. d-nb.infogoogle.comacs.orgorgsyn.org

Catalysis plays a significant role in accelerating the rate of hydrazone formation.

Acid Catalysis: As mentioned, the reaction is subject to general acid catalysis. google.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Specific Catalysts: In related syntheses, such as the formation of steroidal hydrazones from hydralazine hydrochloride, specific catalysts are used. For example, potassium acetate is employed as a catalyst when the reaction is conducted in methanol. d-nb.info

An alternative and often more convenient route for synthesizing simple hydrazones involves using derivatives of the primary reactants. For the synthesis of acetone hydrazone (the parent compound of HAH without the phthalazine (B143731) group), a common method is the reaction of acetone azine with hydrazine. wikipedia.orgwikipedia.org

This reaction proceeds as follows:

((CH₃)₂C=N)₂ (Acetone Azine) + N₂H₄ (Hydrazine) → 2 (CH₃)₂C=NNH₂ (Acetone Hydrazone)

This method avoids the direct use of acetone and hydrazine, which can be less efficient. orgsyn.org The synthesis involves heating a mixture of acetone azine and anhydrous hydrazine at 100°C for 12-16 hours, followed by distillation of the product. orgsyn.org This approach suggests a potential advanced pathway for HAH synthesis, which would involve reacting a hydralazine-derived azine with hydrazine, although specific research on this route for HAH is not detailed in the available literature. This method is noted to be susceptible to disproportionation back to the azine and hydrazine, especially if the distillation rate is slow or in the presence of water. wikipedia.orgorgsyn.org

Considerations for Anhydrous Conditions

Specifically for hydrazones, water can facilitate disproportionation, where the hydrazone reverts to hydrazine and an acetone azine. wikipedia.org Therefore, maintaining anhydrous (water-free) conditions is a critical consideration for maximizing the yield and purity of HAH.

Several laboratory techniques are employed to achieve and maintain anhydrous conditions during the synthesis. The use of dried solvents, particularly dry acetone, is a primary step. acs.org Additionally, the reaction can be carried out in the presence of a drying agent, such as anhydrous sodium sulfate (B86663) or barium oxide, which chemically sequesters any water present or formed during the reaction. researchgate.net A final drying step, for example, drying the isolated product in vacuo, helps remove residual solvent and water. google.com The synthesis of the related acetone hydrazone from acetone azine and anhydrous hydrazine also emphasizes the need for water-free reactants for optimal results. orgsyn.org

| Method | Rationale | Primary Objective | Reference |

|---|---|---|---|

| Use of Dry Solvents (e.g., Dry Acetone) | Prevents the introduction of water that can initiate hydrolysis of the product. | Minimize Reactant/Product Degradation | acs.org |

| In-situ Drying Agents (e.g., Anhydrous Na₂SO₄, BaO) | Sequester water produced during the condensation reaction, driving the equilibrium towards product formation. | Maximize Reaction Yield | researchgate.net |

| Use of Anhydrous Reactants | Ensures that reactants themselves do not introduce water, which is crucial for preventing side reactions like disproportionation. | Enhance Product Purity | orgsyn.org |

| Post-synthesis Drying (e.g., Drying in vacuo) | Removes residual water and volatile solvents from the final product. | Isolate Pure Product | google.com |

By-product Formation and Purity Considerations in HAH Synthesis

The purity of synthesized this compound is contingent on minimizing the formation of by-products and effectively removing any that do form. The inherent reactivity of the hydralazine moiety makes it susceptible to several side reactions and degradation pathways. google.com

One significant by-product is acetone azine, which can be formed through the reaction of HAH with an additional molecule of acetone or via the disproportionation of the hydrazone, a reaction often facilitated by the presence of water. wikipedia.orgwikipedia.org Furthermore, the hydralazine starting material or the HAH product can undergo degradation, especially under non-optimal conditions like elevated temperatures or the presence of moisture. google.com This degradation can lead to the formation of impurities such as phthalazine and phthalazinone through hydrolysis and oxidation. google.com The highly reactive hydrazino group is also known to potentially form insoluble polymeric products. google.com

Achieving high purity requires careful control over the synthesis process. This begins with using high-purity starting materials to prevent the introduction of impurities from the outset. google.com Controlling reaction parameters such as temperature and strictly excluding water and oxygen helps to suppress the degradation of hydralazine and the formation of hydrolytic by-products. google.com Following the reaction, purification steps are essential. Recrystallization from a suitable solvent can be employed to isolate the pure HAH from less soluble or more soluble impurities. d-nb.info Finally, thorough drying under vacuum helps to remove any remaining volatile impurities and water. google.com

| By-product | Source of Formation | Mitigation Strategy | Reference |

|---|---|---|---|

| Acetone Azine | Disproportionation of HAH; reaction of HAH with excess acetone. | Maintain anhydrous conditions; control stoichiometry of reactants. | wikipedia.orgwikipedia.org |

| Phthalazine | Degradation/hydrolysis of hydralazine or HAH. | Use pure starting materials; control temperature; maintain anhydrous conditions. | google.com |

| Phthalazinone | Degradation/hydrolysis of hydralazine or HAH. | Use pure starting materials; control temperature; maintain anhydrous conditions. | google.com |

| Polymeric Products | Side reactions involving the highly reactive hydrazino group. | Control reaction conditions to minimize side reactions. | google.com |

| Hydralazine (unreacted) | Incomplete reaction. | Optimize reaction time and conditions; use appropriate purification methods (e.g., recrystallization). | google.com |

Metabolic and Biotransformation Studies of Hydralazine Acetone Hydrazone

HAH as a Metabolite of Hydralazine (B1673433) In Vivo

Hydralazine acetone (B3395972) hydrazone has been identified as a metabolite of hydralazine in humans and animals. nih.gov Following administration of hydralazine, HAH is formed in the body and contributes to the metabolic profile of the parent drug. nih.govresearcher.life

Formation Kinetics in Biological Systems

The formation of HAH is part of the broader metabolism of hydralazine, which also involves reactions with other endogenous compounds like pyruvic acid and alpha-ketoglutarate (B1197944) to form corresponding hydrazones. pharmgkb.org In studies with rats, after intravenous administration of hydralazine, its metabolite hydralazine pyruvic acid hydrazone (HPH) appeared rapidly in plasma. nih.gov The bioavailability of HPH from hydralazine was found to be 17.8 +/- 3.7%. nih.gov

The pharmacokinetics of HAH have been investigated using a five-compartment model in rats, which also accounts for its products, hydralazine and HPH. nih.govresearchgate.net This model helps to describe the disposition of HAH and its subsequent biotransformation. nih.gov

Enzymatic and Non-Enzymatic Pathways of Formation

The formation of hydrazones like HAH can occur through both enzymatic and non-enzymatic pathways. researchgate.net Hydralazine can react non-enzymatically with endogenous aldehydes and ketones, such as acetone, to form the corresponding hydrazones. researchgate.netnih.gov This reaction involves the primary amino group of hydralazine and the carbonyl group of acetone. google.com

Interconversion with Parent Hydralazine

A significant aspect of HAH metabolism is its ability to convert back to the parent compound, hydralazine. nih.govdrugbank.com This back-conversion has been demonstrated in vivo in rabbits, where the administration of HAH led to the formation of hydralazine. nih.gov The hypotensive effects of HAH are thought to be at least partially attributable to this in vivo generation of hydralazine. nih.gov

In rats, the formation of hydralazine from HAH in the systemic circulation has also been confirmed, although the formed hydralazine disappears rapidly. nih.gov The fraction of HAH that becomes available as HPH, another hydralazine metabolite, is relatively low (7.8 +/- 2.2%), suggesting that the conversion of HAH back to hydralazine is not extensive. nih.gov This interconversion is a reversible process. drugbank.com

Degradation and Decomposition Pathways of HAH

Hydralazine acetone hydrazone undergoes degradation in biological systems, primarily through hydrolysis.

In Vitro Degradation Kinetics of HAH

In vitro studies conducted at pH 7.4 and 37°C have shown that HAH degrades via an apparent first-order process. nih.gov The degradation of HAH is accompanied by its simultaneous hydrolysis to hydralazine. nih.gov The observed first-order loss rate for HAH degradation was 3.00 x 10⁻¹ h⁻¹. nih.gov In the presence of pyruvic acid, HAH is also partially converted to HPH. nih.gov

A kinetic model for the formation of HPH from HAH suggests two pathways: a direct reaction with pyruvic acid and a secondary formation route mediated by the back-conversion of HAH to hydralazine. nih.gov Approximately 10% of the HPH formed is generated through the direct reaction pathway. nih.gov

Hydrolysis to Hydralazine

The primary degradation pathway for HAH is hydrolysis, which results in the formation of the parent drug, hydralazine. nih.govnih.gov This hydrolytic conversion is significant as it regenerates the pharmacologically active parent compound. nih.gov The in vivo hydrolysis of HAH has been confirmed in studies with rabbits, where it was concluded that HAH is hydrolyzed to yield hydralazine. nih.gov

The table below summarizes the key kinetic parameters related to the formation and degradation of this compound.

| Parameter | Value | Species | Conditions |

| HPH availability from Hydralazine | 17.8 +/- 3.7% | Rat | In vivo |

| HAH availability as HPH | 7.8 +/- 2.2% | Rat | In vivo |

| HAH degradation rate constant | 3.00 x 10⁻¹ h⁻¹ | In vitro (pH 7.4, 37°C) |

Conversion to Other Hydrazone Metabolites (e.g., Hydralazine Pyruvic Acid Hydrazone)

Research has shown that this compound can be converted to other hydrazone metabolites, most notably hydralazine pyruvic acid hydrazone (HPH). nih.govpharmgkb.org HPH is considered a major plasma metabolite of hydralazine. researchgate.net Studies in rats have demonstrated that after intravenous administration of HAH, plasma concentrations of both hydralazine (HP) and HPH can be detected. nih.gov

The formation of HPH from HAH is thought to occur through two primary pathways:

Direct Reaction: HAH can directly react with pyruvic acid to form HPH. nih.gov

Indirect Pathway via Hydralazine: HAH can undergo hydrolysis back to the parent compound, hydralazine, which then reacts with pyruvic acid to form HPH. nih.govnih.gov

In vitro kinetic studies have further elucidated this process. When HAH was incubated in the presence of pyruvic acid, it was partially converted to both HP and HPH. nih.gov A model that included both the direct reaction of HAH with pyruvic acid and the secondary formation mediated by its conversion back to HP provided a better fit for the experimental data. nih.gov It was estimated that approximately 10% of the HPH formed resulted from the direct reaction of HAH with pyruvic acid. nih.gov This indicates that the back-conversion to hydralazine is not the sole pathway for HPH formation from HAH. nih.gov

The interconversion between hydralazine and its hydrazone metabolites, including HAH and HPH, is a dynamic process. drugbank.comechemi.com The reversible formation of HAH and the spontaneous conversion to HPH are recognized metabolic pathways for hydralazine. drugbank.comechemi.compharmacompass.com

Formation of s-Triazolo Ring Systems as Decomposition Products

The decomposition of hydralazine hydrazones, including those formed from acetone and pyruvic acid, can lead to the formation of stable s-triazolo ring systems. nih.govjst.go.jp Specifically, the reaction of hydralazine with formaldehyde (B43269) or acetaldehyde (B116499) has been shown to produce the corresponding hydrazones, which then cyclize to form s-triazolo[3,4-a]phthalazine (B13923) and 3-methyl-s-triazolo[3,4-a]phthalazine, respectively. researchgate.netnih.gov These have been identified as known metabolites of hydralazine and their formation from the reaction with biogenic aldehydes suggests a non-enzymatic metabolic pathway. researchgate.netnih.gov

Studies on the decomposition of hydralazine hydrazones with pyruvic acid, acetone, and α-ketoglutaric acid have shown their conversion to 3-methyl-s-triazolo[3,4-a]phthalazine. jst.go.jp This transformation highlights a common decomposition pathway for various hydralazine hydrazones, resulting in a stable tricyclic structure.

Influence of Endogenous Compounds on HAH Metabolism

The metabolic fate of this compound is significantly influenced by the presence of endogenous compounds, particularly biogenic aldehydes and ketones.

Reactions with Biogenic Aldehydes and Ketones

The formation of hydrazones is a key aspect of hydralazine metabolism, involving reactions with various endogenous aldehydes and ketones. researchgate.netnih.gov These include acetone, pyruvic acid, and acetoacetic acid. researchgate.netnih.gov The reaction of hydralazine with these carbonyl compounds leads to the formation of the corresponding hydrazones. nih.govwikipedia.org This process is generally catalyzed by acid and the rate is pH-dependent. google.com

The interaction of hydralazine with formaldehyde and acetaldehyde results in the formation of their respective hydrazones, which can subsequently cyclize to form s-triazolo ring systems, as mentioned previously. researchgate.netnih.gov This demonstrates how endogenous aldehydes can directly influence the metabolic profile of hydralazine, leading to the formation of distinct metabolites.

Interaction with Pyruvic Acid

Pyruvic acid plays a central role in the metabolism of hydralazine and its metabolites, including HAH. The interaction between HAH and pyruvic acid is a key step in the formation of hydralazine pyruvic acid hydrazone (HPH), a major metabolite. nih.govpharmgkb.orgnih.gov

As detailed in section 3.2.3, this interaction can proceed through a direct reaction or indirectly following the hydrolysis of HAH back to hydralazine. nih.govnih.gov In vitro studies have quantified the kinetics of this reaction, showing that in the presence of pyruvic acid, HAH degradation is accompanied by the formation of both hydralazine and HPH. nih.gov These findings underscore the significant role of endogenous pyruvic acid in the biotransformation of HAH.

Table of Research Findings on HAH Metabolism

| Metabolic Process | Reactants | Products | Key Findings | References |

|---|---|---|---|---|

| Conversion to HPH | This compound (HAH), Pyruvic Acid | Hydralazine Pyruvic Acid Hydrazone (HPH), Hydralazine (HP) | Occurs via both direct reaction and indirect pathway through HP. About 10% of HPH is formed directly from HAH. | nih.govpharmgkb.orgnih.gov |

| Decomposition | Hydralazine hydrazones (from acetone, pyruvic acid, formaldehyde, acetaldehyde) | s-Triazolo[3,4-a]phthalazine, 3-methyl-s-triazolo[3,4-a]phthalazine | Hydrazones can cyclize to form stable s-triazolo ring systems, suggesting non-enzymatic metabolism. | researchgate.netnih.govjst.go.jp |

| Reaction with Biogenic Aldehydes/Ketones | Hydralazine, Acetone, Pyruvic Acid, Acetoacetic Acid, Formaldehyde, Acetaldehyde | Corresponding hydrazones | Formation of various hydrazones is a key metabolic pathway influenced by endogenous carbonyl compounds. | researchgate.netnih.gov |

| Interaction with Pyruvic Acid | this compound (HAH), Pyruvic Acid | Hydralazine Pyruvic Acid Hydrazone (HPH), Hydralazine (HP) | Pyruvic acid significantly influences HAH biotransformation, leading to the formation of the major metabolite HPH. | nih.govnih.gov |

Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HAH |

| Hydralazine | HP |

| Hydralazine Pyruvic Acid Hydrazone | HPH |

| s-Triazolo[3,4-a]phthalazine | |

| 3-methyl-s-triazolo[3,4-a]phthalazine | |

| Formaldehyde | |

| Acetaldehyde | |

| Pyruvic Acid | |

| Acetoacetic Acid |

Advanced Analytical Characterization Techniques for Hydralazine Acetone Hydrazone

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of hydralazine (B1673433) acetone (B3395972) hydrazone, with each method offering unique insights into its molecular architecture.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the hydralazine acetone hydrazone molecule. The FT-IR spectrum reveals key vibrational frequencies that confirm its structure. The presence of the N-H group is typically indicated by absorption bands in the range of 3381–3209 cm⁻¹. d-nb.info Another crucial indicator is the stretching vibration of the imine (C=N) bond, which is characteristic of hydrazones and appears around 1649 cm⁻¹. d-nb.info Aromatic C=C stretching vibrations from the phthalazine (B143731) ring are also observed. d-nb.info

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretch | 3381 - 3209 d-nb.info |

| C=N Stretch (Imine) | ~1649 d-nb.info |

| C=C Stretch (Aromatic) | 1602 - 1585 d-nb.info |

This table presents typical FT-IR absorption ranges for the key functional groups in hydrazone structures.

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic arrangement in the molecule.

¹H NMR: The proton NMR spectrum gives distinct signals corresponding to the different types of protons. The proton of the –NH group typically appears as a singlet at a high chemical shift, around δ 11.21 ppm. d-nb.info Protons on the aromatic phthalazine ring produce signals in the range of δ 7.70–8.23 ppm. d-nb.info The methyl protons from the acetone moiety are also clearly identifiable.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| -NH (Hydrazone) | ~11.21 d-nb.info |

| Aromatic (Phthalazine ring) | 7.70 - 8.23 d-nb.info |

| -CH₃ (Acetone moiety) | ~2.10 (Estimated) |

This table outlines the expected ¹H NMR chemical shifts for protons in this compound.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. Key signals include the imine carbon (C=N) and the carbons of the aromatic phthalazine ring. The carbonyl carbon of the parent acetone is absent, and in its place, the characteristic imine carbon signal appears at a distinct chemical shift. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=N (Imine) | ~168 rsc.org |

| Aromatic Carbons | 120 - 150 (Estimated) |

| -CH₃ (Acetone moiety) | ~25 (Estimated) |

This table displays representative ¹³C NMR chemical shifts for the carbon atoms in this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound and study its fragmentation. For this compound, ESI-MS analysis in positive ion mode typically shows a prominent protonated molecular ion peak [M+H]⁺. researchgate.netresearchgate.net Given the molecular formula C₁₁H₁₂N₄ and a molecular weight of 200.24 g/mol , the expected [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 201.25. nih.gov Studies have shown that unlike hydralazine derivatives of aldehydes, the acetone derivative exclusively generates the [M+H]⁺ ion without forming dehydrogenated [M-H]⁺ ions. researchgate.netresearchgate.net

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~201.25 | The primary ion observed in positive ESI-MS. researchgate.netresearchgate.netnih.gov |

This table indicates the primary ion expected in the ESI-MS analysis of this compound.

UV-Visible spectroscopy is useful for analyzing compounds containing chromophores. The phthalazine ring system in this compound acts as a chromophore, absorbing ultraviolet light. The spectrum is characterized by π→π* electronic transitions. The parent compound, hydralazine, exhibits maximum absorption (λmax) at several wavelengths, including 211, 240, 260, 303, and 315 nm, which provides a reference for the spectral characteristics of its derivatives. core.ac.uk

| Compound | Reported λmax (nm) | Solvent/Notes |

| Hydralazine (parent compound) | 211, 240, 260, 303, 315 | In water, methanol (B129727), and acetonitrile (B52724). core.ac.uk |

| This compound | Similar to parent | The phthalazine chromophore is the primary contributor. |

This table shows the UV absorption maxima for the parent compound hydralazine, which are indicative of the chromophore present in this compound.

Mass Spectrometry (ESI-MS)

Chromatographic Separations and Quantification

Chromatographic techniques are essential for separating this compound from its parent compound and other related impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of hydralazine and its metabolites, including the acetone hydrazone. nih.gov Specific and selective HPLC methods have been developed for the simultaneous determination of hydralazine, this compound, and hydralazine pyruvic acid hydrazone. nih.gov These methods typically employ reversed-phase columns and UV detection. The selection of the column, mobile phase composition, and detector wavelength is critical for achieving adequate separation and sensitivity. semanticscholar.org

| Parameter | Reported Conditions |

| Column | Agilent ZORBAX SB-CN (4.6 mm × 250 mm, 5µm) ingentaconnect.com; Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) semanticscholar.org; µBondapak Phenyl (30 cm x 3.9 mm, 10 µm) |

| Mobile Phase | Acetonitrile and buffer solutions (e.g., phosphate (B84403) buffer) are commonly used in gradient or isocratic elution modes. semanticscholar.orgingentaconnect.com |

| Detector | UV Detector, with wavelengths set according to the absorbance maxima of the analytes (e.g., 230 nm). semanticscholar.org |

This table summarizes typical HPLC conditions used for the analysis of hydralazine and its related compounds, applicable to this compound.

Development of Selective HPLC Methods for HAH and Related Metabolites

The quantification of this compound (HAH) and its related metabolites in biological matrices presents analytical challenges due to the reactivity and structural similarity of these compounds. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful tool for their separation and analysis. Several selective HPLC methods have been developed to simultaneously determine HAH and its primary metabolic products.

One such method was developed to understand the interaction between hydralazine (HP), HAH, and pyruvic acid. This selective HPLC method allows for the simultaneous determination of HP, HAH, and hydralazine pyruvic acid hydrazone (HPH). nih.gov In vitro studies using this method at pH 7.4 and 37°C revealed that HAH undergoes a degenerative reaction, which includes hydrolysis back to its parent drug, HP. nih.gov This reaction follows apparent first-order kinetics. nih.gov The presence of pyruvic acid was found to partially convert HAH to both HP and HPH. nih.gov

Further pharmacokinetic studies in rats utilized a specific HPLC method to simultaneously measure plasma concentrations of HAH, HP, and HPH following intravenous administration of HAH. nih.gov This allowed for the development of a five-compartment pharmacokinetic model to describe the disposition of HAH and the formation of HP and HPH. nih.gov The data indicated that while HPH appeared rapidly in plasma after HP administration, its availability from HP was limited. nih.gov The formation of HP from HAH was observed, though the formed HP was quickly eliminated. nih.gov A significant finding was that the conversion of HAH to HPH in the systemic circulation was not extensive. nih.gov

The development of these HPLC methods often involves derivatization to enhance stability and detectability. For instance, pre-column derivatization with reagents like 2-hydroxy-1-naphthaldehyde (B42665) or p-hydroxybenzaldehyde has been employed for the determination of hydralazine and its metabolites in human plasma. These methods typically utilize reversed-phase columns, such as ODS-2 or μBondapak Phenyl columns, with mobile phases consisting of acetonitrile and acidic buffers. Detection is commonly achieved using UV or fluorescence detectors, with fluorescence offering lower limits of detection for certain derivatives. nih.gov

The table below summarizes key aspects of a developed selective HPLC method for the simultaneous analysis of HAH and related compounds.

| Parameter | Description | Reference |

| Analytes | Hydralazine (HP), this compound (HAH), Hydralazine Pyruvic Acid Hydrazone (HPH) | nih.gov |

| Matrix | In vitro solution (pH 7.4 buffer) | nih.gov |

| Key Finding | HAH undergoes first-order degradation and is partially converted to HP and HPH in the presence of pyruvic acid. | nih.gov |

| Kinetic Model | A model including the direct reaction of HAH with pyruvic acid and secondary formation via back-conversion to HP best fit the data. | nih.gov |

Thermal Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of pharmaceutical compounds like this compound. While specific TGA data for isolated this compound is not extensively detailed in the provided search results, the thermal behavior of related hydrazone ligands and their metal complexes offers valuable insights.

Studies on hydrazone ligands derived from hydralazine show that their thermal properties are a key aspect of their characterization. researchgate.net For instance, the thermal decomposition of metal complexes of hydrazone ligands has been investigated to understand their stability. researchgate.netresearchgate.net In these studies, TGA is used to determine the temperature ranges of decomposition and to identify the nature of the residual products. researchgate.net

For example, the TGA of Ni(II) complexes with related tridentate hydrazone ligands has shown that the organic ligand decomposes within a specific temperature range, leaving a metal oxide residue (e.g., NiO) at high temperatures (above 650 °C). researchgate.net The thermal decomposition of the ligands and their complexes is often a multi-step process, which can be analyzed to determine the kinetics and thermodynamics of the degradation. researchgate.net

The thermal stability of hydralazine itself is known to be a concern, as it can undergo degradation, especially in solution. google.com TGA, in conjunction with other analytical techniques like Differential Scanning Calorimetry (DSC), provides a comprehensive understanding of the thermal events a compound undergoes when heated. researchgate.net This information is critical for determining appropriate storage conditions and for understanding potential degradation pathways.

The table below outlines the general application of TGA in the characterization of related hydrazone compounds.

| Technique | Information Obtained | Relevance to HAH | Reference |

| Thermogravimetric Analysis (TGA) | Determines changes in mass with respect to temperature. | Provides information on thermal stability and decomposition patterns. | researchgate.netresearchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature or time. | Identifies phase transitions such as melting and crystallization, and quantifies the enthalpy of these processes. | researchgate.net |

| Coupled TG-MS | Combines TGA with mass spectrometry to identify the gaseous products evolved during decomposition. | Allows for the elucidation of decomposition mechanisms. | researchgate.net |

Computational Chemistry and Molecular Modeling of Hydralazine Acetone Hydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict and analyze their properties. For hydrazone derivatives, DFT calculations are instrumental in elucidating geometric parameters, electronic distributions, and reactivity. acs.orgnih.govuniv-setif.dz

The initial step in many computational studies involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). univ-setif.dz For Hydralazine (B1673433) Acetone (B3395972) Hydrazone, this is typically performed using a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p). univ-setif.dz This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

It is important to note that these calculations are generally performed for a single molecule in the gas phase. nih.gov Consequently, the computed parameters may show slight discrepancies when compared to experimental data obtained from solid-state methods like X-ray crystallography, which are influenced by intermolecular forces and crystal packing effects. nih.gov The optimized geometry confirms the stability of the structure, which is verified by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. acs.org

Table 1: Representative Optimized Structural Parameters for Hydrazone Derivatives (Calculated via DFT) Note: This table presents typical parameters for a hydrazone structure, derived from computational studies on related compounds. Specific experimental values for Hydralazine Acetone Hydrazone may vary.

| Parameter | Bond/Angle | Type | Typical Calculated Value |

| Bond Length | C=N (imine) | Ångström (Å) | ~1.28 Å |

| Bond Length | N-N | Ångström (Å) | ~1.38 Å |

| Bond Length | C-N (amide) | Ångström (Å) | ~1.35 Å |

| Bond Angle | C-N-N | Degrees (°) | ~117° |

| Bond Angle | C=N-N | Degrees (°) | ~120° |

| Dihedral Angle | C-C-N-N | Degrees (°) | Defines planarity/twist |

The electronic properties of this compound are critical to understanding its reactivity and potential interactions. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO represents the ability of a molecule to donate electrons.

LUMO represents the ability of a molecule to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg) , is a key indicator of molecular stability and chemical reactivity. acs.orgnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. acs.org

Natural Bond Orbital (NBO) analysis offers a deeper understanding of intramolecular stability. acs.orgresearchgate.net This analysis examines charge transfer and conjugative interactions within the molecule. researchgate.net For hydrazones, NBO analysis often reveals significant stabilizing effects from hyperconjugative interactions, such as the delocalization of electron density from a lone pair (LP) of a nitrogen or oxygen atom to an adjacent antibonding orbital (e.g., π* or σ*). acs.orgresearchgate.net These interactions, measured by the stabilization energy E(2), confirm the stability of the molecular structure. acs.org

Table 2: Typical Electronic Properties for Hydrazone Derivatives (Calculated via DFT) Note: Values are representative and based on computational studies of similar hydrazone structures.

| Property | Description | Typical Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| Energy Gap (Eg) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. univ-setif.dz It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. univ-setif.dzscience.gov

The MEP map uses a color scale to denote different potential regions:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. univ-setif.dz In hydrazones, these are typically located around nitrogen and oxygen atoms due to their lone pairs of electrons.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. univ-setif.dz

By analyzing the MEP map of this compound, one can predict how it might interact with other molecules and biological targets.

Electronic Structure Analysis (e.g., HOMO, LUMO, Natural Bond Orbitals)

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior and motion over time, particularly in a physiological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.

Implicit Solvent Models : In this approach, the solvent (e.g., water) is treated as a continuous medium with an average dielectric property. This method is computationally less demanding and is useful for exploring broad conformational landscapes.

Explicit Solvent Models : This method provides a more detailed and accurate representation by simulating individual solvent molecules around the solute. researchgate.net Explicit solvent MD can reveal the specific structure of the hydration shell and the role of individual water molecules in stabilizing the solute's conformation. researchgate.netmpg.de DFT-MD simulations, which combine the accuracy of DFT with the dynamic nature of MD, have been used to study related systems in explicit solvent environments, revealing how solvent molecules can influence binding modes. researchgate.net

For this compound, MD simulations could be used to model its stability, flexibility, and interaction with biological macromolecules in an aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydrazone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a group of compounds and their biological activity. scielo.org.mxwildlife-biodiversity.com QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. tandfonline.comtandfonline.com

The development of a QSAR model for hydrazone derivatives typically involves several steps:

Data Set Collection : A series of hydrazone compounds with experimentally determined biological activities (e.g., enzyme inhibition, antioxidant capacity) is compiled. scielo.org.mxtandfonline.com

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include electronic (e.g., from DFT), thermodynamic, and topological properties that characterize the structure. scielo.org.mx The molecular geometries are often optimized using DFT before descriptor calculation. scielo.org.mx

Model Generation : Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. tandfonline.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques, often by splitting the data into a training set (to build the model) and a test set (to evaluate it). tandfonline.comnih.gov A robust QSAR model for a series of hydrazone derivatives was reported with a high validation coefficient (R² validation = 0.8587), indicating strong predictive capability. tandfonline.comtandfonline.comnih.gov

QSAR studies on hydrazone derivatives have been successfully used to identify the key structural features responsible for their biological effects, guiding the design of new, more potent analogues. tandfonline.com

Biological Activities and Mechanisms of Action of Hydralazine Acetone Hydrazone

Cardiovascular System Effects and Vasodilatory Properties

Impact on Vascular Smooth Muscle Relaxation

Research using isolated rabbit aortic strips has shown that hydralazine (B1673433) acetone (B3395972) hydrazone effectively relaxes established contractures induced by both potassium (K+) and norepinephrine (B1679862) (NE). nih.gov It also inhibits the development of these contractures when the tissue is pre-incubated with the compound. nih.gov This indicates a direct relaxant effect on the smooth muscle of blood vessels. nih.govgoogle.com The vasodilation is dose-dependent and has been observed to be terminated upon washout of the compound in experimental settings. nih.gov

Interaction with Calcium Fluxes in Arterial Smooth Muscle Cells

The vasodilatory action of hydralazine acetone hydrazone is linked to its interaction with calcium (Ca++) dynamics in arterial smooth muscle cells. nih.gov Studies have demonstrated that it increases the threshold to Ca++ and diminishes the maximum tension responses during contractures induced by potassium and calcium. nih.gov Furthermore, it inhibits both the Ca++-dependent and Ca++-independent components of norepinephrine-induced contractures. nih.gov These findings suggest that this compound affects vascular muscle by interfering with the movement of calcium from the extracellular space and its release from intracellular stores. nih.gov

Comparison of Potency with Parent Hydralazine

When compared to its parent compound, hydralazine, the acetone hydrazone derivative shows notable potency. In studies on isolated rabbit aortic strips, this compound demonstrated a greater magnitude of effect in relaxing potassium-induced tone at all concentrations above the threshold. nih.gov The slope of the dose-response curve for this compound was significantly steeper than that for hydralazine, indicating a more potent vasodilatory effect. nih.govnih.gov However, in conscious hypertensive rabbits, the hypotensive effect of this compound was found to be approximately 20% that of hydralazine, a finding attributed to its in vivo back-conversion to the parent compound. nih.gov

| Compound | Effect on K+ Induced Contractures | Effect on Norepinephrine-Induced Contractures | Relative Potency (in vitro) |

|---|---|---|---|

| This compound | Dose-dependent relaxation nih.gov | Inhibition of Ca++ dependent & independent components nih.gov | Greater than Hydralazine nih.govnih.gov |

| Hydralazine | Dose-dependent relaxation nih.gov | Inhibition of Ca++ dependent & independent components nih.gov | Less than this compound nih.govnih.gov |

Antioxidant Properties and Oxidative Stress Mitigation

Beyond its cardiovascular effects, hydralazine and its derivatives, including hydrazones, are recognized for their antioxidant properties. researchgate.netnih.govmdpi.comresearchgate.net These compounds can act as scavengers of reactive oxygen species (ROS), which are implicated in cellular damage and the development of various pathological conditions. dgk.org While much of the research focuses on hydralazine itself, the chemical structure of hydrazones lends them to these antioxidant activities. researchgate.netmdpi.com Studies on various hydrazine (B178648) derivatives have shown they can inhibit oxidative processes and mitigate carbonyl stress, a consequence of oxidative damage. researchgate.netnih.gov For instance, hydralazine has been shown to be a potent radical scavenger, decreasing ROS formation from various sources and inhibiting peroxynitrite-mediated nitration. dgk.org This antioxidant capacity is considered a key part of the beneficial effects observed in certain therapeutic contexts. dgk.org

Role as a Carbonyl Scavenger

Hydralazine and its hydrazone derivatives function as effective carbonyl scavengers. nih.govnih.govresearchgate.net This action involves the nucleophilic hydrazine group reacting with reactive carbonyl species, such as aldehydes produced during lipid peroxidation, to form stable hydrazone adducts. researchgate.netresearchgate.net This scavenging activity is crucial in mitigating the toxicity of these carbonyl compounds.

Inhibition of Acrolein-Mediated Toxicity

Acrolein is a highly reactive and toxic aldehyde produced as a byproduct of lipid peroxidation, and it is associated with significant cellular damage. nih.govnih.govpurdue.edu Hydralazine has been shown to directly react with acrolein to form a hydrazone, effectively neutralizing its toxicity. researchgate.netnih.govpurdue.eduiarc.fr This scavenging mechanism is believed to be a key component of its protective effects against acrolein-induced cell injury. researchgate.net Studies have demonstrated that hydralazine can rescue cells from acrolein-mediated death by forming hydrazone adducts, thereby reducing the aldehyde's ability to damage cellular components. nih.govpurdue.edu This has been shown to attenuate membrane damage, mitochondrial dysfunction, and the depletion of intracellular antioxidants like glutathione. purdue.edupurdue.edu The formation of hydrazones with acrolein-modified proteins is a critical step in mitigating acrolein's toxic effects. nih.gov

| Toxic Agent | Scavenging Mechanism | Observed Protective Effect |

|---|---|---|

| Acrolein | Formation of stable hydrazone adducts researchgate.netnih.govpurdue.edu | Attenuates membrane damage and mitochondrial dysfunction purdue.edupurdue.edu |

| Reactive Carbonyl Compounds | Neutralization via reaction with hydrazine moiety nih.govresearchgate.net | Inhibition of carbonyl stress nih.gov |

Deactivation of Reactive Carbonyl Adducts

Reactive carbonyl species (RCS) are highly reactive molecules that can cause cellular damage by forming adducts with proteins, leading to a state of "carbonyl stress." Hydralazine has been identified as an efficient scavenger of these harmful carbonyls. researchgate.net Research suggests that hydralazine can react with acrolein-modified proteins to form hydrazone adducts, thereby mitigating acrolein's toxic effects. nih.gov This process involves the formation of carbonyl derivatives on proteins, which then allows hydralazine to bind and form hydrazone adducts. nih.gov This mechanism is significant in the context of certain autoimmune diseases, where such adducts on proteins like myeloperoxidase (MPO) may act as neoantigens, triggering an autoimmune response. nih.govnih.gov

Hydralazine's ability to trap acrolein adducts in proteins has been shown to reduce acrolein-mediated toxicity. nih.gov Specifically, in vitro studies have demonstrated that the presence of acrolein is necessary for the formation of carbonyl derivatives on MPO, which in turn is a prerequisite for hydralazine to react with the protein and form hydrazone adducts. nih.gov This suggests a sequential process where oxidative conditions lead to the formation of carbonyl derivatives on proteins, and hydralazine then acts to form hydrazone adducts, potentially altering the immunogenicity of the protein. nih.gov

Pharmacokinetic and Pharmacodynamic Studies of HAH

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is a metabolite of hydralazine, formed through the reaction of hydralazine with acetone. drugbank.comwikipedia.org The pharmacokinetics of HAH have been investigated in rats, revealing its biotransformation and relationship with its parent compound, hydralazine (HP), and another metabolite, hydralazine pyruvic acid hydrazone (HPH). nih.gov

Studies administering HAH intravenously to rats have shown that it can be converted back to hydralazine in the systemic circulation. nih.govnih.gov However, the formed hydralazine disappears rapidly. nih.gov The conversion of HAH to hydralazine is not extensive, as indicated by the extremely low fraction of HAH (7.8 +/- 2.2%) that becomes available as HPH, a process mediated by the conversion to hydralazine. nih.gov It is hypothesized that HPH can also be formed through a direct reaction of HAH with pyruvic acid. nih.gov

In vitro studies have shown that hydrazones, including HAH, are formed from hydralazine and various ketones or keto acids at physiological pH and temperature. nih.gov HAH, in particular, has been noted to be unstable under these conditions. nih.gov The elimination rate constants for hydrazone metabolites are larger, and their apparent distribution volumes are smaller compared to hydralazine. nih.gov

Relationship between HAH Levels and Biological Responses

While HAH is a metabolite of hydralazine, its contribution to the primary hypotensive effect of hydralazine appears to be limited. Studies in rats have shown that while hydralazine hydrazones, including HAH, do possess hypotensive effects at high doses, their potency is significantly lower than that of the parent hydralazine. nih.gov The hypotensive effect of hydralazine is primarily related to its free concentration in the plasma. nih.gov

Evidence suggests that HAH undergoes back-conversion to hydralazine in vivo. nih.gov In studies with hypertensive rabbits, both HAH and hydralazine produced a dose-dependent decrease in blood pressure, with HAH being approximately 0.2 times as potent as hydralazine. nih.gov The generation of hydralazine from HAH in vivo could entirely explain the observed hypotensive effect of HAH. nih.gov

Compartmental Pharmacokinetic Modeling

To better understand the complex interplay between hydralazine and its metabolites, a five-compartment pharmacokinetic model has been developed. nih.gov This model describes the disposition of HAH and its two products, hydralazine (HP) and hydralazine pyruvic acid hydrazone (HPH), following intravenous administration in rats. nih.gov The model was validated by administering each of the three compounds separately and was found to accurately describe the experimental data. nih.gov This modeling approach supports the hypothesis of both direct and indirect pathways for the formation of HPH from HAH. nih.gov

Pharmacokinetic Parameters of Hydralazine and its Metabolites

| Compound | Elimination Rate Constant | Apparent Distribution Volume | Bioavailability as HPH from HAH |

| Hydralazine Metabolites | Larger than Hydralazine nih.gov | Smaller than Hydralazine nih.gov | - |

| HAH | - | - | 7.8 +/- 2.2% nih.gov |

Potential as a DNA Methyltransferase Inhibitor (Indirectly via Hydralazine)

Hydralazine has been investigated for its capacity to act as a DNA methyltransferase (DNMT) inhibitor. wikipedia.org This effect, however, is not direct. Studies have shown that hydralazine does not inhibit DNMT activity in vitro. nih.gov Instead, it inhibits the extracellular signal-regulated kinase (ERK) pathway signaling. nih.gov This inhibition leads to a decrease in the expression of DNMT1 and DNMT3a messenger RNA and subsequent DNMT enzyme activity. nih.gov This indirect mechanism of reducing DNA methylation is thought to contribute to hydralazine-induced autoimmunity, as inhibiting the ERK pathway in T cells has been shown to induce the production of anti-double-stranded DNA antibodies in mice. nih.gov Therefore, any potential role of this compound in DNA methyltransferase inhibition would be indirect and mediated through its conversion to hydralazine.

Advanced Research on Applications and Derivatives of Hydralazine Acetone Hydrazone

Development of Novel Therapeutic Agents based on HAH Scaffold

The hydralazine (B1673433) acetone (B3395972) hydrazone structure is a key building block in the synthesis of new therapeutic agents. Organic compounds featuring a hydrazone portion (-NHN=C) in their chemical structure are highly significant in chemistry and drug design. researchgate.net The HAH scaffold, and more broadly, Schiff bases derived from hydralazine, are considered powerful chelating agents with interesting coordination capacities and promising biological activities. researchgate.net The blockage of the reactive amino (-NH2) group of hydralazine to form the hydrazone derivative reportedly makes these compounds less toxic than the parent hydrazine (B178648). researchgate.net

Researchers leverage the HAH framework to synthesize derivatives with potential antimicrobial, anticonvulsant, anti-inflammatory, antimalarial, and antitubercular properties. d-nb.info For instance, new steroidal hydrazones have been designed and synthesized by condensing hydralazine with ketosteroids, aiming to improve selectivity and develop new antimicrobial agents. d-nb.info The development of such derivatives is a key strategy in medicinal chemistry, where the hydrazone moiety is combined with other functional groups to create pharmacologically active molecules with a broad spectrum of activities. omicsonline.orgomicsonline.org

Coordination Chemistry with Metal Ions

Hydralazine-derived hydrazones are recognized as potent polydentate ligands, capable of forming stable complexes with various metal ions. researchgate.net Their ability to coordinate with metal ions through multiple donor atoms is a central aspect of their chemistry. researchgate.net Hydrazonophthalazine ligands are considered powerful nitrogen chelators due to the availability of different coordinating sites, including the phthalazine (B143731) and hydrazone nitrogen atoms. mdpi.com This chelating ability is crucial for their biological activity and is a primary focus of research. researchgate.netgoogle.com

The synthesis of metal complexes involving hydralazine-derived hydrazones is a well-documented area of research. These complexes are typically prepared by reacting a hydralazine Schiff base ligand with a metal salt in a suitable solvent. scispace.com For example, a tridentate hydrazone ligand was prepared by the condensation of hydralazine with salicylaldehyde (B1680747) (SAH), which was then used to synthesize complexes with Ni(II), Co(II), and Cu(II) ions. nih.gov

The resulting metal complexes are subjected to rigorous characterization using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods confirm the coordination of the metal ion to the ligand.

Table 1: Examples of Metal Complexes with Hydralazine-Derived Ligands and Characterization Methods

| Ligand Source | Metal Ion(s) | Characterization Techniques Used | Reference(s) |

|---|---|---|---|

| Hydralazine + Salicylaldehyde | Ni(II), Co(II), Cu(II) | Elemental Analyses, IR, 1H NMR, Mass Spectra, UV-vis, TGA, Magnetic Moment, Molar Conductance | nih.gov |

| Hydralazine + 2-Thiophene Carboxaldehyde | Not specified | Not specified | slideshare.net |

| Hydralazine-based Schiff Bases | Cd(II) | X-ray Crystallography, DFT Calculations | mdpi.com |

These characterization techniques provide crucial insights. For instance, Infrared (IR) spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (like C=N and N-N) upon complexation. researchgate.netnih.gov Thermal analysis (TGA) provides information about the stability and composition of the complexes. scispace.comnih.gov

Hydralazine-derived hydrazones are versatile ligands capable of coordinating to metal ions in different ways, depending on the specific ligand structure and the metal ion involved. mdpi.com The chelation typically involves the nitrogen atom of the azomethine group (–N=CH–) and a nitrogen atom from the phthalazine ring. researchgate.netnih.gov

If other donor atoms, such as an oxygen or sulfur atom, are present in the aldehyde or ketone precursor, the denticity (the number of donor groups in a single ligand that bind to the central atom) can be enhanced. researchgate.netmdpi.com For example, the ligand formed from hydralazine and salicylaldehyde acts as a tridentate chelator, coordinating to the metal ion through the phthalazine nitrogen, the azomethine nitrogen, and the phenolic oxygen. researchgate.netnih.gov This multi-point attachment leads to the formation of stable chelate rings, which is a key feature of their coordination chemistry. bendola.com The stability of these complexes often follows the Irving-Williams order (Mn(II) < Co(II) < Ni(II) < Cu(II)). nih.gov

Synthesis and Characterization of Metal Complexes

Applications in Medicinal Chemistry Beyond Cardiovascular Research

The metal complexes of hydralazine hydrazones often exhibit enhanced biological activity compared to the free ligands, a phenomenon explained by chelation theory. researchgate.net This has opened up new avenues for their application in medicinal chemistry, particularly as antimicrobial and anticancer agents. researchgate.net

A significant body of research has focused on the antimicrobial properties of hydralazine hydrazone derivatives and their metal complexes. researchgate.netresearchgate.netd-nb.info These compounds have been screened against a variety of pathogenic bacteria and fungi. The enhanced antimicrobial activity of the metal complexes is often attributed to the chelation process, which increases the lipophilicity of the complex, allowing it to penetrate microbial cell membranes more effectively. researchgate.net

Table 2: Antimicrobial Screening of Hydralazine-Derived Hydrazone Complexes

| Complex/Ligand | Organisms Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| Hydralazine-salicylaldehyde ligand and its Ni(II), Co(II), Cu(II) complexes | Selected bacteria and fungi | The ligand and its metal chelates showed antimicrobial activity. | researchgate.netnih.gov |

| Steroidal hydrazones from hydralazine | Bacteria and fungi | Compounds showed better or similar antimicrobial activity compared to standards. | d-nb.info |

Studies have shown that these complexes can be active against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The specific activity can vary depending on the metal ion and the structure of the hydrazone ligand. researchgate.net

Hydrazone derivatives, including those based on the hydralazine scaffold, are an important class of compounds being investigated for their anticancer properties. researchgate.netnih.gov Their mechanism of action can involve various cellular pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netmdpi.com

Research has demonstrated that novel N-acyl hydrazone derivatives exhibit selective antiproliferative activity against cancer cells with high toxicity to tumor cells while showing no toxicity to normal cells. nih.gov For example, certain hydrazone derivatives have shown potent cytotoxic activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. mdpi.comnih.gov The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as kinases like VEGFR-2. nih.govmdpi.com

Table 3: Anticancer Activity of Hydrazone Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-acyl hydrazones | Breast (MCF-7), Prostate (PC-3) | Exhibited selective antiproliferative activity with IC50 values in the low micromolar range. | nih.gov |

| N6-hydrazone purine (B94841) derivatives | Lung (A549), Breast (MCF-7) | Showed potential antiproliferative activity comparable to the control drug Vandetanib. | nih.gov |

| Hydrazones bearing cis-(4-chlorostyryl) amide moiety | Breast (MCF-7) | Revealed potent anticancer activity, correlated with VEGFR-2 kinase inhibition and induction of apoptosis. | mdpi.com |

The ongoing research into these derivatives highlights the significant potential of the hydralazine hydrazone framework in developing new, targeted anticancer therapies. nih.gov

Antimalarial and Antiviral Properties

The therapeutic potential of the hydrazone class of compounds, characterized by the azomethine group (-NHN=CH-), extends to a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.netresearchgate.net Within this broad family, certain hydrazone derivatives have been specifically investigated for their antimalarial and antiviral activities. researchgate.netresearchgate.netomicsonline.org The parent compound, hydralazine, was itself discovered during research aimed at finding treatments for malaria. wikipedia.org

Hydrazone derivatives have been synthesized and evaluated for various biological activities. omicsonline.org Studies have shown that some of these compounds possess antimalarial and antiviral properties, among other therapeutic effects. researchgate.netresearchgate.net Preliminary research on certain hydrazones has indicated potential antiviral effects against viruses such as influenza and HIV. However, while the broader class of hydralazine derivatives and hydrazones are recognized for these potential applications, specific and detailed research focusing exclusively on the antimalarial and antiviral properties of Hydralazine Acetone Hydrazone (HAH) is not extensively documented in current literature. The interest in this area stems from the established biological activities of the core chemical structure. researchgate.netd-nb.info

Table 1: Investigated Biological Activities of the Hydrazone Class of Compounds

| Biological Activity | Reference |

| Antimicrobial | researchgate.netresearchgate.net |

| Anticancer / Antitumor | researchgate.netresearchgate.net |

| Anticonvulsant | researchgate.netresearchgate.net |

| Anti-inflammatory | researchgate.netresearchgate.net |

| Analgesic | researchgate.netresearchgate.net |

| Antimalarial | researchgate.netresearchgate.net |

| Antiviral | researchgate.netresearchgate.net |

| Antihypertensive | researchgate.net |

| Antituberculosis | researchgate.net |

Bioconjugation and Prodrug Strategies Involving HAH

This compound (HAH) is a principal metabolite of the antihypertensive drug hydralazine. drugbank.comnih.gov The relationship between HAH and its parent drug is a clear example of a prodrug strategy, where the biotransformation of HAH is integral to the parent drug's pharmacokinetics. Pharmacokinetic studies in rats have demonstrated that HAH undergoes reversible conversion back to hydralazine in the systemic circulation. drugbank.comnih.gov This interconversion highlights HAH's role as part of a dynamic metabolic system.

The formation of HAH occurs through the reaction of hydralazine with acetone. researchgate.net In vitro studies investigating the kinetics of this system at pH 7.4 and 37°C revealed that HAH degrades with an apparent first-order loss rate of 3.00 x 10⁻¹ h⁻¹, a process that includes simultaneous hydrolysis back to hydralazine. nih.gov Further studies have quantified the metabolic pathways, showing that after administration of the parent drug hydralazine, its conversion to another metabolite, hydralazine pyruvic acid hydrazone (HPH), is rapid, but the availability of HPH from hydralazine is only 17.8 ± 3.7%. nih.gov The conversion of HAH to HPH is even less extensive, with the fraction of HAH becoming available as HPH being extremely low at 7.8 ± 2.2%. nih.gov This suggests the conversion of HAH back to hydralazine is not a major pathway, but it is a confirmed biotransformation. nih.gov These findings support a model where HPH can be formed directly from the reaction of HAH with pyruvic acid, as well as secondarily through its conversion back to hydralazine. nih.govnih.gov

Beyond its role as a metabolite, the hydrazone linkage within HAH is central to the field of bioconjugation. The formation of hydrazones from a hydrazine and an aldehyde or ketone is a widely used and versatile strategy for linking molecules in fields like chemical biology and polymer chemistry. researchgate.netnih.gov This conjugation chemistry is valued for its simplicity and the stability of the resulting bond under specific conditions. researchgate.net The reaction can be accelerated by catalysts, making it suitable for applications such as labeling biomolecules on cell surfaces. science.gov The acid-sensitive nature of the hydrazone bond also allows for the design of drug delivery systems that release their payload in the acidic environments characteristic of tumors. science.gov While HAH itself is primarily studied as a metabolite, its chemical structure is representative of the functionalities employed in advanced bioconjugation and prodrug design.

Table 2: Selected In Vitro and In Vivo Pharmacokinetic Parameters Related to HAH

| Parameter | Value | Condition | Reference |

| Apparent first-order degradation rate of HAH | 3.00 x 10⁻¹ h⁻¹ | In vitro, pH 7.4, 37°C | nih.gov |

| Apparent first-order degradation rate of Hydralazine | 7.46 x 10⁻² h⁻¹ | In vitro, pH 7.4, 37°C | nih.gov |

| Bioavailability of HPH from Hydralazine | 17.8 ± 3.7% | In vivo (rat) | nih.gov |

| Fraction of HAH available as HPH | 7.8 ± 2.2% | In vivo (rat) | nih.gov |

Future Research Directions and Open Questions

Investigation of HAH's Precise Molecular Targets and Signaling Pathways

While HAH is known to possess intrinsic vasodilator activity, its precise molecular interactions remain largely uncharacterized. nih.gov Initial studies have shown that, like its parent compound, it can induce relaxation of arterial smooth muscle. nih.gov However, the specific receptors, ion channels, or enzymes it interacts with are not well-defined. It is known that hydralazine's mechanism may involve interfering with calcium transport in vascular smooth muscle. drugbank.com Future research should aim to determine if HAH shares this mechanism or acts through alternative or complementary pathways.

Key open questions include:

Does HAH directly modulate specific ion channels, such as potassium or calcium channels, in vascular smooth muscle cells?

What are the downstream effects of HAH on intracellular signaling cascades, for instance, those involving cyclic GMP (cGMP) or inositol (B14025) trisphosphate?

How does the binding of HAH to plasma proteins like albumin, a known carrier for hydralazine (B1673433), influence its activity and targeting? drugbank.com

A focused investigation into these areas is essential to build a comprehensive pharmacological profile of HAH.

Table 1: Potential Research Areas for HAH Molecular Targets

| Research Area | Key Question | Rationale |

|---|---|---|

| Ion Channel Modulation | Does HAH directly interact with and modulate K+ or Ca2+ channels in arterial smooth muscle? | The parent compound, hydralazine, is known to interfere with calcium transport. drugbank.com Determining HAH's specific effects is crucial. |

| Second Messenger Systems | How does HAH influence levels of intracellular messengers like cGMP or cAMP? | Vasodilation is often mediated by these pathways; understanding HAH's role would clarify its mechanism of action. |

| Enzyme Inhibition | Does HAH inhibit enzymes involved in signal transduction, such as phosphodiesterases? | Inhibition of these enzymes can lead to smooth muscle relaxation. |

Exploration of Structure-Activity Relationships of HAH Analogs

The field of medicinal chemistry has extensively demonstrated that hydrazone derivatives possess a wide spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer properties. omicsonline.orgomicsonline.orgresearchgate.net This highlights the potential for creating novel therapeutic agents by modifying the basic hydrazone structure. For HAH, its established antihypertensive effect makes it an excellent template for developing new analogs. wikipedia.org

Future research should focus on synthesizing a series of HAH analogs and evaluating their biological activities to establish clear structure-activity relationships (SAR). Modifications could be made to various parts of the molecule, such as the phthalazine (B143731) ring or the isopropylidene group, to investigate how these changes affect potency, selectivity, and pharmacokinetic properties. Such studies could lead to the development of new compounds with improved therapeutic profiles. researchgate.net

Table 2: Hypothetical Modifications for HAH Analog SAR Studies

| Modification Site | Type of Substitution | Desired Outcome |

|---|---|---|

| Phthalazine Ring | Introduction of electron-donating or electron-withdrawing groups. | Modulate potency and receptor affinity. |

| Isopropylidene Moiety | Replacement with other alkyl or aryl groups. | Alter steric and electronic properties to influence activity and metabolism. |

| Hydrazone Linker | Bioisosteric replacement or conformational restriction. | Enhance stability and modify pharmacokinetic profile. |

Long-Term Biological Effects and Safety Profiles of HAH

A significant gap in the current knowledge base is the long-term biological impact and safety profile of HAH. The parent drug, hydralazine, is associated with a risk of inducing a lupus-like syndrome with prolonged use. wikipedia.orgmedicaldialogues.in Given that HAH is a metabolite of hydralazine and can also be converted back to the parent compound in the body, understanding its long-term effects is of paramount importance. nih.govnih.gov

Prospective research must include long-term in vivo studies in appropriate animal models to monitor for any potential chronic toxicities or adverse immunological reactions resulting from sustained exposure to HAH. These investigations are critical before HAH or its analogs could be considered for further therapeutic development. The focus should be on identifying any potential for the adverse effects associated with hydralazine and determining if HAH has a unique safety profile.

Development of Advanced Delivery Systems for HAH (e.g., Nanoparticles)

Modern pharmaceutical science increasingly utilizes advanced drug delivery systems to enhance the therapeutic efficacy and safety of active compounds. researchgate.net Technologies such as polymeric nanoparticles, liposomes, and microspheres offer benefits like improved bioavailability, controlled release, and targeted delivery. core.ac.uknih.gov

Given that HAH is a metabolite formed in the body, its own pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, require thorough characterization. nih.gov Advanced delivery systems could be designed to optimize these parameters. For instance, encapsulating HAH in nanoparticles could potentially prolong its circulation time, protect it from premature degradation, and target its delivery to specific tissues, thereby enhancing its therapeutic effect while minimizing potential off-target effects. Research into nano-based drug delivery systems is a rapidly developing field that could be applied to HAH to harness its full therapeutic potential. researchgate.netnih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| Hydralazine acetone (B3395972) hydrazone | HAH | The subject of this article; a metabolite of Hydralazine. nih.gov |

| Hydralazine | H | Parent drug of HAH; antihypertensive agent. nih.gov |

| Acetone | - | Reactant in the formation of acetone hydrazone. wikipedia.org |

| Hydrazine (B178648) | - | A reactant that can form hydrazones. wikipedia.org |

Q & A

Q. How can hydralazine acetone hydrazone be synthesized and characterized for research purposes?

this compound is synthesized via condensation of hydralazine with acetone under controlled conditions. A validated method involves reacting hydralazine hydrochloride with acetone in a 1:1 molar ratio in ethanol, followed by refluxing and purification via recrystallization . Characterization typically employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure (e.g., molecular ion at m/z 200) and ensure purity . Researchers should monitor reaction progress using TLC and validate products via spectral analysis to avoid impurities.

Q. What analytical methods are suitable for quantifying this compound and its parent compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used to separate and quantify hydralazine and its hydrazone metabolites in serum or urine . For example, reversed-phase HPLC with aqueous mobile phases can resolve hydralazine, its hydrazones, and cyclized metabolites like methyltriazolophthalazine . Mass spectrometry (LC-MS/MS) is recommended for enhanced sensitivity in low-concentration samples, particularly for pharmacokinetic studies .

Q. How do non-enzymatic reactions influence the formation of hydralazine hydrazones in vivo?